1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(17-13-2-1-7-19-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYYINBCILPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-cyclopropylpyridine, is synthesized through cyclization reactions involving cyclopropylamine and pyridine derivatives.
Thiophene Derivative Preparation: Thiophene-2-carboxaldehyde is prepared through formylation reactions.
Coupling Reaction: The pyridine intermediate is coupled with the thiophene derivative using a urea-forming reagent such as isocyanate under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions, including the use of catalysts, solvents, and purification techniques to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced urea derivatives.
Substitution Products: Functionalized pyridine or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Cancer Research :
- The compound has been investigated as an MDM2 inhibitor, which is significant in cancer therapy. MDM2 is a negative regulator of the p53 tumor suppressor pathway, and inhibiting this interaction can lead to increased apoptosis in cancer cells. Research indicates that derivatives of this compound exhibit promising activity in preclinical models targeting various cancers .
- Neurological Disorders :
- Anti-inflammatory Properties :
Clinical Trials and Observational Studies
- MDM2 Inhibition in Cancer Therapy :
- Neurological Impact Assessment :
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Anticancer Research
Several pyridinyl-thiophenyl urea derivatives from exhibit anticancer activity against 60 cancer cell lines. Key examples include:
| Compound ID | Substituents (Pyridine/Thiophene Moieties) | Melting Point (°C) | Notable Activity |
|---|---|---|---|
| 5h | 4-Fluorophenyl vs. 2-methyl-6-(thiophen-2-yl)pyridin-3-yl | 217–219 | Moderate activity across leukemia and renal cancer lines |
| 5j | Ethyl 4-benzoate vs. 2-methyl-6-(thiophen-2-yl)pyridin-3-yl | 203–204 | Enhanced potency in breast cancer models |
| 5k | Benzo[d][1,3]dioxol-5-yl vs. 2-methyl-6-(thiophen-2-yl)pyridin-3-yl | 239–241 | Selective activity against CNS cancers |
Key Observations :
- The thiophen-2-yl group is consistently associated with anticancer activity, likely due to its electron-rich aromatic system facilitating target binding.
- Substitution on the pyridine ring (e.g., methyl or aryl groups) modulates solubility and potency. The cyclopropyl group in the target compound may improve metabolic stability compared to methyl or chlorophenyl analogs .
Adamantyl-Heteroaryl Ureas in Anti-Tuberculosis Research ( )
Adamantyl-urea derivatives, such as 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40) , demonstrate anti-tuberculosis activity.
| Compound ID | Substituents | Melting Point (°C) | Activity (MIC, µg/mL) |
|---|---|---|---|
| 40 | 1-Adamantyl, 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl | 211–213 | 0.25–0.5 (Mycobacterium tuberculosis) |
| 44 | 1-Adamantyl, 1-methylpyrazol-4-yl | 217–218 | 0.5–1.0 |
Comparison with Target Compound :
- The adamantyl group’s bulkiness enhances membrane penetration but may reduce oral bioavailability. In contrast, the target compound’s cyclopropylpyridinyl group balances lipophilicity and steric hindrance.
- Both adamantyl and thiophenyl moieties leverage hydrogen bonding (urea NH) for target engagement, but divergent biological targets (anti-TB vs. anticancer) highlight substituent-dependent selectivity .
Thiophenylthiazole Ureas in Antitubulin Activity ( )
Thiophenylthiazole-urea hybrids like TTU6 and TTU7 exhibit antitubulin activity:
| Compound ID | Substituents | Melting Point (°C) | IC₅₀ (µM) |
|---|---|---|---|
| TTU6 | 4-Cyanophenyl, thiophenylthiazole | 199–201 | 0.12–0.45 (breast, colon cancers) |
| TTU7 | 4-Trifluoromethoxyphenyl, thiophenylthiazole | 206–207 | 0.08–0.30 |
Key Differences :
- The target compound’s pyridine ring may instead prioritize kinase inhibition.
- Substituents like cyano or trifluoromethoxy groups optimize electronic effects, whereas the target’s cyclopropyl group focuses on steric and metabolic stabilization .
Hydrogen Bonding and Crystallography ( )
The urea moiety in all analogs forms R₂²(8) hydrogen-bonding motifs , critical for crystal packing and target interaction. For example:
- In 5h (), urea NH groups form bifurcated hydrogen bonds with pyridine N and thiophene S atoms, stabilizing the bioactive conformation.
- TTU6 () utilizes thiazole N atoms as hydrogen-bond acceptors, enhancing binding to tubulin’s colchicine site.
The target compound’s cyclopropylpyridinyl group may disrupt classical hydrogen-bond patterns, favoring hydrophobic interactions in enzyme pockets .
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Cyclopropyl groups (logP ~2.5) are less hydrophobic than adamantyl (logP ~4.0) but more than methyl (logP ~1.0), optimizing blood-brain barrier penetration for CNS targets.
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, but cyclopropylpyridine may reduce CYP450-mediated degradation compared to chlorophenyl or adamantyl analogs.
- Solubility: Urea derivatives with polar substituents (e.g., 5j’s ethyl benzoate) show improved aqueous solubility (>50 µM) versus nonpolar analogs (<10 µM) .
Biologische Aktivität
1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea is a chemical compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological macromolecules, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C14H15N3OS
- Molecular Weight : 273.36 g/mol
- CAS Number : 2097861-18-0
The compound features a cyclopropyl group attached to a pyridine ring and a thiophene moiety, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that compounds with similar structures often exhibit activity against multiple biological targets, including:
- Enzyme Inhibition : Interaction with specific enzymes that may lead to therapeutic effects.
- Receptor Binding : Affinity for various receptors involved in cellular signaling pathways.
Research into the mechanisms of action of this compound is ongoing. Techniques such as molecular docking studies, surface plasmon resonance, and nuclear magnetic resonance spectroscopy are employed to investigate binding affinities and interaction dynamics with target proteins or enzymes. These studies are crucial for elucidating the compound's pharmacological profile.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Methylphenyl)-3-(6-cyclopropylpyridin-3-yl)urea | Contains a methylphenyl group instead of thiophene | Potentially different biological activity due to altered electronic properties |
| 3-(5-substituted pyrazoles) | Incorporates pyrazole instead of pyridine | Offers different reactivity patterns due to multiple nitrogen atoms |
| 1-(4-bromophenyl)-3-(2-thienyl)urea | Features bromine substitution on phenyl ring | May exhibit enhanced lipophilicity affecting pharmacokinetics |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
- Anticancer Activity : Initial findings suggest that this compound may inhibit the growth of certain cancer cell lines by targeting specific pathways involved in cell proliferation.
- Antimicrobial Properties : There is emerging evidence indicating activity against various pathogens, suggesting potential use as an antimicrobial agent.
- Neurological Applications : Investigations into the compound's effects on neurological receptors may reveal applications in treating neurodegenerative diseases.
Q & A
Q. Basic
How can computational methods predict the bioactivity of this urea derivative against enzyme targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding modes in enzyme active sites (e.g., kinases from PDB).
- Pharmacophore Modeling : Identify critical interactions (e.g., urea’s hydrogen bonds with catalytic lysine residues).
- MD Simulations : Run GROMACS trajectories (20 ns) to assess binding stability.
- MM-PBSA : Calculate binding free energies (ΔG < -7 kcal/mol suggests high affinity). Validate with in vitro enzymatic assays (IC₅₀ < 1 µM) .
How should researchers address low yields during the coupling step of this compound's synthesis?
Q. Basic
| Factor | Optimization Strategy |
|---|---|
| Catalyst | Screen HOBt vs. HOAt as additives to reduce racemization. |
| Moisture Control | Use molecular sieves (3Å) in anhydrous DMF under N₂ atmosphere. |
| Temperature | Stir at 0°C for 1 hr, then warm gradually to RT to minimize side reactions. |
| Workup | Quench with NaHCO₃ (aq.), extract with EtOAc, and dry over Na₂SO₄. |
| Post-reaction TLC (Rf = 0.3 in 1:1 EtOAc/hexane) monitors progress . |
How can crystallographic data be validated to ensure accuracy in determining this compound’s molecular conformation?
Advanced
Post-refinement in SHELXL , perform:
TWIN/TEST : Check for twinning (common in polar space groups like P2₁).
Rigid-Bond Test : Verify anisotropic displacement parameters (ΔU < 0.01 Ų for bonded atoms).
H-Bond Geometry : Validate N-H···O distances (1.8–2.2 Å) and angles (>150°).
R-Factor Analysis : Ensure R₁ < 5% for high-resolution (<1.0 Å) data.
Discordant results may indicate incorrect space group assignment (e.g., P-1 vs. P2₁/c) .
What methodologies are used to analyze structure-activity relationships (SAR) for urea-based inhibitors?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., cyclopropyl → methyl) and assess IC₅₀ shifts.
- Enzymatic Assays : Measure inhibition of target enzymes (e.g., ACSS2) using fluorescence polarization (TranSscreener AMP assay).
- QSAR Modeling : Correlate logP and polar surface area (PSA) with cellular permeability (Caco-2 monolayer assay).
Data contradictions (e.g., high in vitro activity vs. poor in vivo efficacy) may arise from metabolic instability (CYP450 screening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
